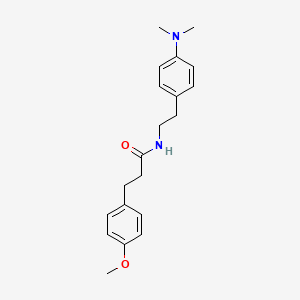

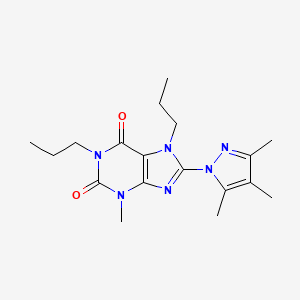

3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate” is a complex organic molecule. It contains a chromen-7-yl group, a morpholine-4-carboxylate group, and a methoxyphenoxy group . These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The morpholine group would provide a cyclic amine structure, the chromen-7-yl group would provide a fused ring system with a ketone functional group, and the methoxyphenoxy group would provide an ether linkage with a phenyl ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. The morpholine ring, for example, is known to participate in a variety of reactions .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Synthesis of Chromen Derivatives : The compound plays a role in the synthesis of various chromen derivatives. For instance, it's used in the synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes through carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization processes (Obika et al., 2007).

Formation of Highly Substituted Pyrazoles : The compound is involved in reactions that lead to the formation of isomeric, highly substituted pyrazoles. These reactions are crucial in the development of new compounds with potential applications in various fields (Budzisz et al., 2004).

Medical Research Applications

Radioligand Imaging : Derivatives of the compound have been used in the synthesis of radioligands for imaging norepinephrine transporters, contributing to advancements in PET (Positron Emission Tomography) imaging technology (Lin & Ding, 2004).

Fluorescent Probes for Hypoxic Cells : The compound is also utilized in the development of fluorescent probes for detecting hypoxic cells, a crucial aspect in medical diagnostics and research, especially in cancer studies (Feng et al., 2016).

Metabolism Studies : Research has been conducted on the metabolism of derivatives of this compound, such as HM-30181, in rats. Understanding the metabolic pathways of such compounds is essential for drug development and safety assessments (Paek et al., 2006).

Antibacterial Effects : The compound's derivatives have been studied for their antibacterial effects. These studies contribute to the development of new antimicrobial agents and enhance our understanding of resistance mechanisms (Behrami & Dobroshi, 2019).

Imaging Agents for DNA Repair Enzyme in Cancer : Carbon-11-labeled derivatives have been synthesized for potential use as PET agents for imaging DNA-dependent protein kinase in cancer, highlighting the compound's role in oncological research (Gao et al., 2012).

Material Science Applications

- Synthesis of Novel Chromone-Pyrimidine Derivatives : The compound is involved in the synthesis of chromone-pyrimidine coupled derivatives, which have applications in material science, particularly in the development of new materials with unique properties (Tiwari et al., 2018).

Eigenschaften

IUPAC Name |

[3-(3-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO7/c1-14-21(29-16-5-3-4-15(12-16)26-2)20(24)18-7-6-17(13-19(18)28-14)30-22(25)23-8-10-27-11-9-23/h3-7,12-13H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFLKXCEGBTJNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)OC4=CC=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride](/img/structure/B2672787.png)

![N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2672789.png)

![Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B2672791.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2672796.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2672800.png)

![2-(4,5-dimethoxy-2-((4-methylpiperidin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2672803.png)

![10-((1E)-2-phenyl-1-azavinyl)-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaper hydroepino[1,2-h]purine-2,4-dione](/img/structure/B2672805.png)

![[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2672807.png)